Bromoacetylpyridoxamine

Affinity labeling PLP-dependent enzymes Mitochondrial aspartate aminotransferase

Bromoacetylpyridoxamine (BAPM; CAS 54522-09-7) is a synthetic analogue of pyridoxamine (vitamin B₆) in which a bromoacetyl group is appended to the primary amine, yielding a moderately electrophilic affinity label for pyridoxal 5′-phosphate (PLP)-dependent enzymes. First described in 1978 as a cofactor-site probe for the β₂ subunit of Escherichia coli tryptophan synthase , BAPM has since been employed to map active-site residues in both mitochondrial and cytosolic aspartate aminotransferases.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol
CAS No. 54522-09-7
Cat. No. B1215584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetylpyridoxamine
CAS54522-09-7
Synonymsbromoacetylpyridoxamine
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CNC(=O)CBr)CO
InChIInChI=1S/C10H13BrN2O3/c1-6-10(16)8(4-13-9(15)2-11)7(5-14)3-12-6/h3,14,16H,2,4-5H2,1H3,(H,13,15)
InChIKeyFETUNBGKVMTDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetylpyridoxamine (CAS 54522-09-7): A Non-Phosphorylated Affinity Label for PLP-Dependent Enzymes – Procurement Guide for Chemical Biology and Enzymology Research


Bromoacetylpyridoxamine (BAPM; CAS 54522-09-7) is a synthetic analogue of pyridoxamine (vitamin B₆) in which a bromoacetyl group is appended to the primary amine, yielding a moderately electrophilic affinity label for pyridoxal 5′-phosphate (PLP)-dependent enzymes . First described in 1978 as a cofactor-site probe for the β₂ subunit of Escherichia coli tryptophan synthase , BAPM has since been employed to map active-site residues in both mitochondrial and cytosolic aspartate aminotransferases . Unlike its 5′-phosphorylated congener (BAPMP), BAPM lacks the phosphate handle and therefore exhibits distinct binding kinetics, pH dependence, and target-residue selectivity—properties that are critical for experimental design.

Why Generic Pyridoxamine or Its 5′-Phosphate Ester Cannot Replace Bromoacetylpyridoxamine in Affinity-Labeling Workflows


Pyridoxamine itself lacks the electrophilic bromoacetyl warhead and therefore cannot form a covalent adduct with active-site nucleophiles, while the 5′-phosphorylated derivative BAPMP displays fundamentally different binding kinetics: it rapidly forms a tight non-covalent complex before alkylating its target, and its covalent incorporation rate exceeds that of BAPM at all pH values tested . Consequently, BAPM and BAPMP are not interchangeable; the choice between them determines whether the investigator observes phosphate-dependent conformational selection, distinct pH-rate profiles, and even differential targeting of cysteine versus lysine residues . Procurement of the correct non-phosphorylated form is therefore essential for experiments designed to probe phosphate-independent steps in PLP-enzyme mechanisms or to compare isozyme-specific reactivity.

Bromoacetylpyridoxamine (BAPM): Quantitative Differentiation Evidence Against Closest Comparators


Phosphorylation-State-Dependent Covalent Incorporation Rate: BAPM vs. BAPMP on Mitochondrial Aspartate Aminotransferase

In a direct head-to-head comparison on mitochondrial apo-aspartate aminotransferase, the rate of covalent incorporation of the 5′-phosphorylated derivative (BAPMP) exceeds that of non-phosphorylated BAPM at every pH value examined . BAPM exhibits a pronounced pH optimum for binding (pH 7.5–8.5), whereas BAPMP binds rapidly and tightly across a broader range to form a non-covalent adduct that subsequently alkylates Lys-258 . The differential is not merely quantitative; BAPMP's phosphate group enables a fast, tight pre-equilibrium complex that BAPM cannot form, fundamentally altering the kinetic pathway of inactivation.

Affinity labeling PLP-dependent enzymes Mitochondrial aspartate aminotransferase

Isozyme-Specific Affinity Labeling: Differential Reactivity of BAPM Toward Cytosolic vs. Mitochondrial Aspartate Aminotransferase

BAPM inactivates both cytosolic and mitochondrial aspartate aminotransferase isozymes, but the literature reveals isozyme-specific differences in labeling efficiency and target-residue context. The cytosolic isozyme is inactivated with a stoichiometry of 1 molecule of BAPM per subunit, covalently modifying the ε-amino group of Lys-258 with an apparent pK of the target group ≥8.5 . In contrast, the mitochondrial isozyme is also inactivated via Lys-258 modification but shows protection by succinate and phosphate, with a pH-dependent binding profile optimal at pH 7.5–8.5 . A structurally distinct affinity label, 4′-N-(2,4-dinitro-5-fluorophenyl) pyridoxamine-5′-phosphate, labels the cytosolic isozyme at Lys-258 but fails to label the mitochondrial active site entirely, demonstrating that the two isozymes possess subtle but definite differences in active-site geometry . While this third comparator is not BAPM, it establishes the principle that the mitochondrial and cytosolic active sites are not equivalent, and therefore BAPM's ability to label both isozymes—albeit with different kinetic signatures—is a distinguishing feature.

Isozyme selectivity Aspartate aminotransferase Active-site mapping

Enzyme-Dependent Target Residue Switching: Cysteine in Tryptophan Synthase vs. Lysine in Aspartate Aminotransferase

BAPM (and its phosphate ester BAPMP) demonstrates enzyme-dependent switching of the covalently modified residue. In the β₂ subunit of E. coli tryptophan synthase, inactivation by BAPMP correlates with the disappearance of 1 mol of –SH per β monomer, and the radiolabeled tryptic peptide contains carboxymethyl-cysteine, identifying a cysteine as the target . In contrast, in both cytosolic and mitochondrial aspartate aminotransferase, BAPM and BAPMP alkylate the ε-amino group of Lys-258, a residue that normally forms the internal aldimine with PLP . This stark difference is dictated by the active-site architecture of the target enzyme, not by the probe itself, but it underscores the fact that BAPM cannot be assumed to label a cysteine (or a lysine) without enzyme-specific validation.

Target residue identification Tryptophan synthase Aspartate aminotransferase

Active-Site Protection by Natural Cofactor Confirms Specificity of BAPM Labeling

A critical criterion for a valid affinity label is that the natural ligand protects against inactivation. For BAPM, this has been demonstrated in two independent enzyme systems. In tryptophan synthase, inactivation by BAPM is largely prevented by the presence of pyridoxal 5′-phosphate (PLP) . In mitochondrial aspartate aminotransferase, the competitive inhibitors succinate and inorganic phosphate protect the apoenzyme from BAPM inactivation, confirming that BAPM occupies the cofactor-binding pocket . While pyridoxamine itself can bind to PLP sites, it lacks the electrophile and cannot achieve covalent modification; thus, simple pyridoxamine cannot provide the irreversible active-site occlusion that BAPM delivers.

Active-site specificity Competitive protection Pyridoxal 5′-phosphate

Stoichiometry of Inactivation: Quantitative Covalent Incorporation Across Enzyme Systems

The stoichiometry of BAPM incorporation provides a quantitative measure of labeling efficiency that varies across enzyme targets. In the β₂ subunit of tryptophan synthase, inactivation is stoichiometric with the incorporation of 0.7–0.8 mol of chromophore per mol of β monomer, and this is accompanied by the disappearance of 1 mol of –SH per β monomer . In cytosolic aspartate aminotransferase, the stoichiometry is 1 molecule of BAPM per subunit of the dimer . The sub-stoichiometric incorporation in tryptophan synthase (0.7–0.8 vs. 1.0) may reflect partial occupancy or competing non-productive binding modes and is an important quantitative benchmark for laboratories attempting to reproduce these labeling experiments.

Stoichiometry Covalent labeling efficiency Tryptophan synthase

Bromoacetylpyridoxamine (BAPM): Evidence-Backed Application Scenarios for Research Procurement


Mapping PLP-Cofactor Binding Pockets Without Phosphate-Group Interference

Investigators studying the contribution of the phosphate-binding subsite to cofactor affinity should select BAPM over its phosphorylated analog BAPMP. Because BAPM lacks the 5′-phosphate, it cannot engage the phosphate-binding residues, and its binding depends on interactions between the pyridoxamine ring, the bromoacetyl group, and the apoenzyme active site . This property was exploited to demonstrate that the phosphate group is not required for initial binary complex formation in mitochondrial aspartate aminotransferase, but is required for the subsequent rapid covalent incorporation step . Procurement of BAPM is therefore essential for experiments designed to uncouple phosphate binding from covalent modification.

Differential Labeling of Cytosolic and Mitochondrial Aspartate Aminotransferase Isozymes

BAPM labels both cytosolic and mitochondrial aspartate aminotransferase at Lys-258, but with distinct pH-rate profiles and protection patterns . This dual reactivity contrasts with certain other affinity probes that fail to label the mitochondrial isozyme . Researchers comparing active-site environments across isozymes can use BAPM as a single chemical probe, avoiding confounding variables introduced by switching between different affinity labels. This is particularly valuable in studies of mitochondrial import of the precursor form of aspartate aminotransferase, where the mature mitochondrial enzyme has been expressed and isolated as a stable, catalytically active entity .

Covalent Peptide Mapping for Mass Spectrometry-Based Active-Site Identification

BAPM forms a stable covalent adduct with active-site cysteine or lysine residues, enabling tryptic digestion and HPLC purification of labeled peptides for Edman degradation or mass spectrometry . In tryptophan synthase, the radiolabeled BAPMP-modified tryptic peptide containing the essential cysteine was isolated and sequenced, establishing a 39-residue active-site peptide . In aspartate aminotransferase, the modified Lys-258 peptide was similarly identified . The covalent irreversibility of BAPM labeling ensures that the adduct survives proteolysis and chromatographic separation, making BAPM a robust choice for bottom-up proteomics workflows aimed at cofactor-site identification.

Kinetic Mechanism Studies Requiring pH-Rate Profiling of Affinity Labeling

BAPM exhibits a well-characterized pH-rate profile: optimal binding occurs between pH 7.5 and 8.5, and the rate of inactivation increases from pH 6 to 9 for mitochondrial aspartate aminotransferase . This pH dependence has been used to infer the protonation state of the target lysine residue (Lys-258) at neutral pH, providing mechanistic information about the catalytic cycle . For enzymologists designing pH-dependent inactivation experiments, the established BAPM pH-rate data serve as a reference baseline that can be compared against mutant enzymes or different cofactor analogues.

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